Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumhexafluorophosphate
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Overview
Description
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate is a coordination compound that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridyl ligands and one 2,2’-bipyrimidine ligand. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more of the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or other nitrogen-containing ligands under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .
Scientific Research Applications
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photophysical and photochemical processes. The molecular targets and pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate: Known for its electrochemiluminescent properties and used in similar applications.
Bis(2,2’-bipyridyl)(5-aminophenanthroline)ruthenium bis(hexafluorophosphate): Utilized in fluorescence-based assays and bioimaging.
Bis(2,2’-bipyridyl)(dipyridophenazine)ruthenium(II): Studied for its photophysical properties and potential in photodynamic therapy.
Uniqueness
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate is unique due to its combination of 2,2’-bipyridyl and 2,2’-bipyrimidine ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly suitable for applications requiring specific light absorption and emission characteristics .
Properties
IUPAC Name |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFSGOUVQCQNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F12N8P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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